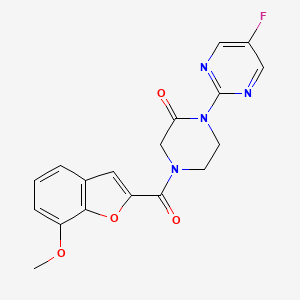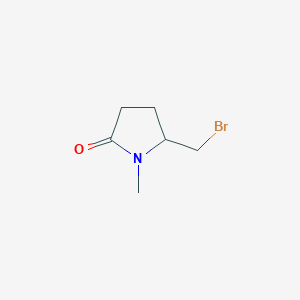
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O2 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Aspects and Fluorescence Properties
Researchers have explored the structural aspects of similar quinazoline derivatives, noting their potential in forming crystalline structures and gels with different acids. These compounds show enhanced fluorescence properties when forming host–guest complexes, which could have applications in material science and sensor technology. One study detailed the crystal structures and fluorescence behavior of quinazoline derivatives, highlighting their potential for various scientific applications due to their structural versatility and fluorescence characteristics (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Activities
Several quinazolinone derivatives have been synthesized and tested for their antimicrobial activities. For example, novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones showed significant antimicrobial activities against standard strains, indicating their potential as templates for developing new antimicrobial agents (Patel & Shaikh, 2011).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have been investigated for their potential analgesic and anti-inflammatory activities. A variety of these compounds were synthesized and tested, revealing some derivatives with potent activity. These findings suggest potential therapeutic applications for pain and inflammation management (Alagarsamy et al., 2015).
Molecular Docking Studies
Molecular docking studies have been conducted on quinazolinone analogs to explore their interactions with biological targets. These studies help in understanding the molecular basis of their activities and can guide the design of compounds with enhanced biological properties. For instance, docking studies of 2,3-disubstituted quinazolinone analogs against bacterial proteins have provided insights into their antibacterial potential (Rajasekaran & Rao, 2015).
Antitumor Activity
Quinazolinone derivatives have also been evaluated for their antitumor activity. Novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, indicating their potential as lead compounds for anticancer drug development (Al-Suwaidan et al., 2016).
Propiedades
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O2/c1-15-8-10-20(16(2)12-15)26-22(29)14-28-21-11-9-18(25)13-19(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHORIORCYIVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]pyrazine](/img/structure/B2984822.png)

![3-((5-(benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2984827.png)
![9-(4-butylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984828.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2984833.png)


![3-[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-3-(4-bromophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B2984837.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2984839.png)


![7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2984843.png)
![N-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2984845.png)
